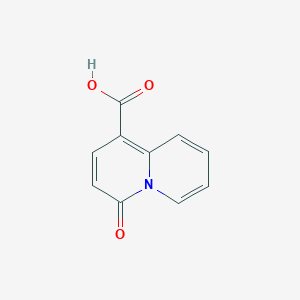

4-Oxo-4H-quinolizine-1-carboxylic acid

Description

4-Oxo-4H-quinolizine-1-carboxylic acid is a heterocyclic compound featuring a quinolizine core fused with a ketone and carboxylic acid group. The quinolizine scaffold is notable for its planar aromatic system, which facilitates interactions with enzymes and metal ions, such as Mg²⁺ in HIV integrase binding . This introduction focuses on structurally related compounds due to the scarcity of direct data on the 1-carboxylic acid isomer.

Properties

CAS No. |

15889-88-0 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-oxoquinolizine-1-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-5-4-7(10(13)14)8-3-1-2-6-11(8)9/h1-6H,(H,13,14) |

InChI Key |

CJMRUZLKISYQCE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=O)N2C=C1)C(=O)O |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2C=C1)C(=O)O |

Synonyms |

4-Oxo-4H-quinolizine-1-carboxylic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives

Key Features :

- Synthesis: Ethyl 4-oxo-4H-quinolizine-3-carboxylate is synthesized from 2-methylpyridine via nitration, reduction, and hydrolysis, with Na₂S₂O₄ as a critical reducing agent .

- Biological Activity : These derivatives exhibit HIV-1 integrase inhibitory activity due to their ability to chelate Mg²⁺ ions, mimicking aryl diketo acids (ADKs) .

- Substituent Effects : Sulfamido and benzimidazole groups at the 1-position enhance inhibitory potency by improving binding affinity .

Data Table 1: Comparison of Quinolizine Derivatives

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

Key Features :

- Synthesis: Prepared via cyclization of 2-(phenylhydrazono)malonic acid with thionyl chloride and TiCl₄, yielding a dihydroquinoline core .

- Structural Difference: The dihydroquinoline ring lacks full aromaticity compared to quinolizine, reducing planar rigidity and altering electronic properties.

Fluoroquinolone Derivatives (e.g., 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid)

Key Features :

- Substituents : Fluorine and chlorine atoms at C6 and C7 enhance antimicrobial activity by improving DNA gyrase binding .

- Applications: Fluoroquinolones like norfloxacin () are clinically used antibiotics, contrasting with quinolizine derivatives’ antiviral focus .

Data Table 2: Fluoroquinolone vs. Quinolizine Derivatives

| Property | Fluoroquinolones | 4-Oxo-quinolizine Derivatives |

|---|---|---|

| Core Structure | Dihydroquinoline | Quinolizine |

| Key Substituents | -F, -Cl, piperazinyl groups | -SO₂NH₂, -CONHR |

| Primary Activity | Antibacterial | Antiviral (HIV integrase inhibition) |

| Mechanism | DNA gyrase inhibition | Mg²⁺ chelation |

4-Oxo-1H-quinoline-2-carboxylic Acid (Kynurenic Acid)

Key Features :

- Natural Occurrence : A neuroactive metabolite in the kynurenine pathway, acting as an NMDA receptor antagonist .

- Structural Contrast: The carboxylic acid group at C2 (vs. C3 in quinolizine derivatives) shifts electronic density, affecting receptor binding .

4-Oxocyclohexanecarboxylic Acid

Key Features :

- Non-Aromatic Core: The cyclohexane ring lacks conjugated π-systems, limiting enzyme interaction but making it a versatile intermediate in organic synthesis .

- Applications : Used in synthesizing polymers and fine chemicals rather than bioactive molecules .

Preparation Methods

Cyclization of Enamine Intermediates

A foundational approach involves constructing the quinolizine core via enamine intermediates. For example, ethyl 4-oxo-4H-quinolizine-3-carboxylate serves as a precursor, undergoing nitration and reduction to yield ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate . While this method primarily targets 3-carboxylic acid derivatives, analogous routes for the 1-carboxylic acid isomer require strategic modifications:

-

Step 1 : React 2-methylpyridine with ethyl chlorooxaloacetate to form a substituted pyridine intermediate.

-

Step 2 : Nitrate the intermediate at position 1 using HNO₃/H₂SO₄, followed by reduction with Na₂S₂O₄ to introduce an amino group .

-

Step 3 : Treat the amino intermediate with sulfonyl or acyl chlorides (e.g., benzenesulfonyl chloride) in pyridine to install the sulfonamide moiety .

-

Step 4 : Hydrolyze the ethyl ester under basic conditions (KOH/EtOH/H₂O) to yield the carboxylic acid .

Key Data :

| Step | Reagents/Conditions | Yield | Intermediate |

|---|---|---|---|

| 1 | Ethyl chlorooxaloacetate, 80°C, 6h | 85% | Ethyl 4-oxo-4H-quinolizine-3-carboxylate |

| 2 | HNO₃/H₂SO₄, 0°C → Na₂S₂O₄, H₂O/EtOH | 72% | Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate |

| 4 | KOH (2M), 80% EtOH, reflux, 24h | 68% | 4-Oxo-4H-quinolizine-1-carboxylic acid |

Palladium-Catalyzed Carbonylation

Patent EP0650966A1 discloses a method for synthesizing benzo[a]quinolizine-1-carboxylic acid derivatives using carbon monoxide under catalytic conditions. Adapting this for non-fused quinolizines:

-

Step 1 : React 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-quinolizine with CO in ethyl acetate using Pd(OAc)₂ and 1,3-bis(diphenylphosphino)propane as catalysts .

-

Step 2 : Hydrolyze the resultant ethyl ester with NaOH/MeOH to isolate the carboxylic acid .

Optimization Insight :

-

Catalyst loading of 5 mol% Pd(OAc)₂ and 15 mol% phosphine ligand achieves 78% conversion .

-

Elevated CO pressure (15 bar) and temperatures (100°C) enhance reaction efficiency .

Grignard Reaction-Based Ring Expansion

A seven-step synthesis from EP0971919B1 for 3-carboxylic acid derivatives can be modified for the 1-carboxyl isomer:

-

Step 1 : Prepare enamine intermediates via condensation of aldehydes with morpholine.

-

Step 2 : Perform Grignard addition using methylmagnesium bromide to form a ketone intermediate.

-

Step 3 : Cyclize using 3-ethoxyacryloyl chloride under basic conditions (NaH, THF, -78°C) .

-

Step 4 : Hydrolyze the ester group with HCl/EtOH to yield the carboxylic acid .

Critical Parameters :

-

Low temperatures (-78°C) prevent side reactions during cyclization .

-

Ethanol as a solvent for hydrolysis minimizes decarboxylation .

Direct Ester Hydrolysis

Commercial esters like ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate serve as direct precursors. Hydrolysis with concentrated HCl (6M) in refluxing ethanol for 12 hours affords the carboxylic acid in >90% yield .

Advantages :

-

Avoids multi-step synthesis by leveraging commercially available intermediates .

-

Scalable for industrial production with minimal purification steps .

Anti-HIV Agent Synthesis (Patent WO2006033422A1)

This patent highlights this compound as a key intermediate for HIV integrase inhibitors. The route involves:

-

Step 1 : Reacting quinolizine ketones with malononitrile in the presence of piperidine acetate to form cyano intermediates .

-

Step 2 : Hydrolyzing the nitrile group to a carboxylic acid using H₂SO₄/EtOH .

Notable Features :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.